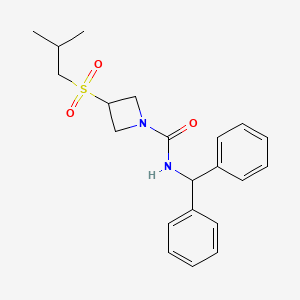

N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

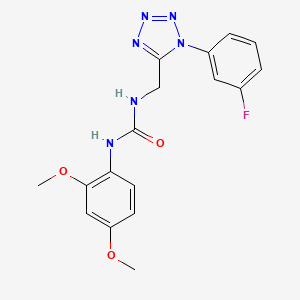

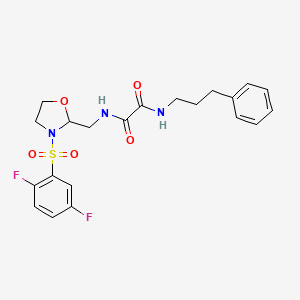

“N-benzhydryl-3-(isobutylsulfonyl)azetidine-1-carboxamide” is a chemical compound with the molecular formula C21H26N2O3S and a molecular weight of 386.51. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .

科学的研究の応用

Functionalized Azetidines in Organic Synthesis

Functionalized azetidines serve as intermediates in the synthesis of a variety of complex molecules. For instance, ring-expansion reactions of epoxy amides and enamides can yield functionalized azetidines, among other products, depending on the reaction conditions used. Such reactions are pivotal in synthesizing motifs like 2,3-dihydrofurans or the unorthodox dioxa-3-azabicyclonone-4-ene, showcasing the versatility of azetidine derivatives in organic synthesis (Suraj & Swamy, 2022).

Azetidine Derivatives as Biological Agents

The study of azetidine derivatives also extends to their biological evaluation. Novel azetidine derivatives have been assessed for their potency as dopaminergic antagonists. These studies involve the modification of the phenyl moiety of the amide in the 3-position and evaluate their affinity for D2 and D4 receptors, indicating the potential therapeutic applications of azetidine derivatives in neurological disorders (Shashikant D. Metkar, M. Bhatia, & U. Desai, 2013).

Antimicrobial and Antitubercular Activities

Azetidine-2-one derivatives have been synthesized and characterized for their antimicrobial and antitubercular activities. These compounds, featuring trihydroxy benzamido azetidine-2-one derivatives, have shown promising results against various microbial strains and Mycobacterium tuberculosis, highlighting the potential of azetidine derivatives in combating infectious diseases (K. Ilango & S. Arunkumar, 2011).

Polymer Synthesis Applications

Azetidine derivatives have been explored for their utility in polymer synthesis as well. Activated monomer polymerization of an N-sulfonylazetidine has been demonstrated, where azetidine derivatives undergo spontaneous ring-opening polymerization at room temperature, resulting in polymers with unique structures and properties. This research opens new avenues for the development of novel polymeric materials with specific functionalities (Louis Reisman, E. A. Rowe, Jennifer A. Jefcoat, & P. Rupar, 2020).

特性

IUPAC Name |

N-benzhydryl-3-(2-methylpropylsulfonyl)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)15-27(25,26)19-13-23(14-19)21(24)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXJMBARYDIRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)